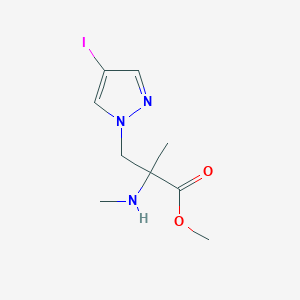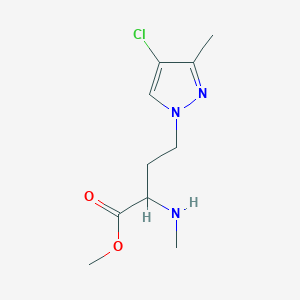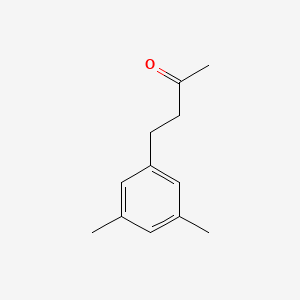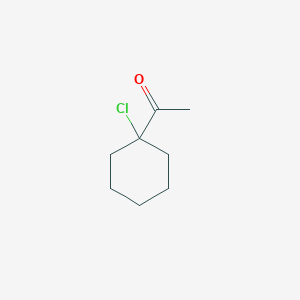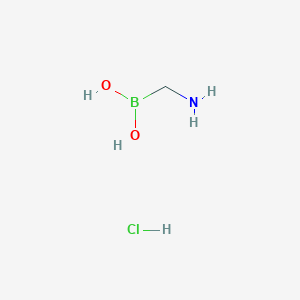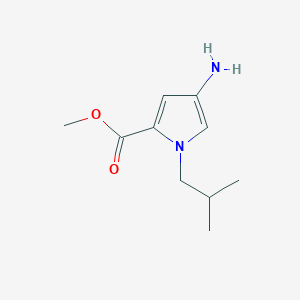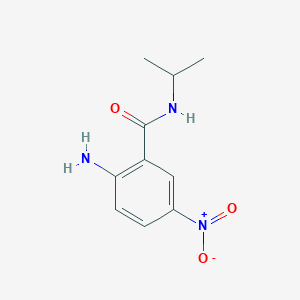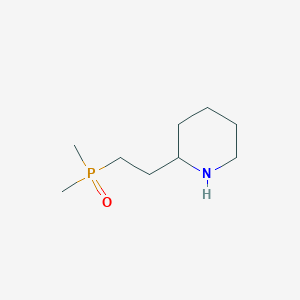
2-(2-Dimethylphosphorylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dimethylphosphorylethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
The synthesis of 2-(2-Dimethylphosphorylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-chloroethyl dimethylphosphonate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the 2-chloroethyl dimethylphosphonate, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to ensure efficient and scalable production .
Análisis De Reacciones Químicas
2-(2-Dimethylphosphorylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phosphorus atom, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phosphorus atom, converting phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phosphorus atom.
Aplicaciones Científicas De Investigación
2-(2-Dimethylphosphorylethyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their pharmacological properties.
Industry: In industrial applications, the compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-Dimethylphosphorylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
2-(2-Dimethylphosphorylethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Icaridin: A piperidine-based insect repellent, commonly used in topical applications.
Piperidine: The parent compound, widely used in organic synthesis and as a precursor for various pharmaceuticals.
The uniqueness of this compound lies in its combination of piperidine and phosphoryl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H20NOP |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
2-(2-dimethylphosphorylethyl)piperidine |
InChI |
InChI=1S/C9H20NOP/c1-12(2,11)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
HHDYWMAFSBFLKC-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)CCC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


